methyl 2,5-dioxocyclopentane-1-carboxylate
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Overview
Description
Methyl 2,5-dioxocyclopentane-1-carboxylate is an organic compound with the molecular formula C7H8O4. It is a derivative of cyclopentanone and is characterized by the presence of two oxo groups at positions 2 and 5 of the cyclopentane ring, along with a carboxylate ester group at position 1. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dioxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base catalyst such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is isolated by distillation or recrystallization .
Another method involves the cyclization of dimethyl adipate using sodium methoxide as a base. This reaction also proceeds under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid-supported catalysts, such as potassium fluoride on alumina, can enhance the efficiency of the reaction and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dioxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amides, esters, or other derivatives.
Scientific Research Applications
Methyl 2,5-dioxocyclopentane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,5-dioxocyclopentane-1-carboxylate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing transformation through enzyme-catalyzed reactions. In organic synthesis, it serves as a reactive intermediate, participating in various chemical reactions to form more complex molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: Similar structure but with only one oxo group.
Dimethyl adipate: A related ester with a longer carbon chain.
Cyclopentanone: The parent compound with a single oxo group.
Uniqueness
Methyl 2,5-dioxocyclopentane-1-carboxylate is unique due to the presence of two oxo groups and a carboxylate ester group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
2825007-84-7 |
---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.1 |
Purity |
95 |
Origin of Product |
United States |
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